Erybraedin A

Description

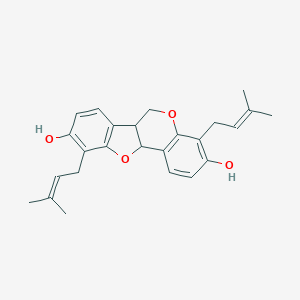

Structure

2D Structure

3D Structure

Properties

CAS No. |

119269-76-0 |

|---|---|

Molecular Formula |

C25H28O4 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3 |

InChI Key |

HOGHBEDTLGAJAS-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C |

melting_point |

69-71°C |

Other CAS No. |

119269-76-0 |

physical_description |

Solid |

Synonyms |

3,9-Dihydroxy-4,10-diprenylpterocarpan; 4-prenylphaseollidin; Erybraedin A |

Origin of Product |

United States |

Isolation and Dereplication of Erybraedin a

Isolation from Diverse Erythrina Plant Species

Erybraedin A has been successfully isolated from a variety of Erythrina plants, demonstrating its widespread occurrence within this genus. The isolation process typically involves extraction from different parts of the plants, followed by chromatographic techniques to purify the compound.

Erythrina stricta

Research on the chemical constituents of Erythrina stricta has led to the isolation of this compound from its roots. ebi.ac.uknih.gov A phytochemical investigation of the hexane (B92381) and dichloromethane (B109758) extracts of the roots of Erythrina stricta resulted in the isolation of several compounds, including this compound. nih.gov The structures of these compounds were determined using spectroscopic methods. nih.gov

Erythrina zeyheri

This compound has been isolated from the roots of Erythrina zeyheri. ebi.ac.uknih.gov In one study, six isoflavonoids, including this compound, were isolated from the roots of this plant species through repeated silica (B1680970) gel column chromatography. nih.govresearchgate.net The structure of this compound was confirmed through extensive spectroscopic analysis. nih.gov

Erythrina subumbrans

Studies on Erythrina subumbrans have revealed the presence of this compound in its stems and bark. nih.govnih.govresearchgate.netresearchgate.net In one investigation, seven pterocarpans, one of which was this compound, were isolated from the stems of Erythrina subumbrans. nih.govresearchgate.net The structural identification of these compounds was accomplished using spectroscopic techniques. nih.govresearchgate.net Another study also reported the isolation of this compound from the bark of this plant, along with other known pterocarpans. nih.gov

Erythrina mildbraedii

This compound has been reported in Erythrina mildbraedii. tandfonline.comnih.gov It was isolated from the roots of this West African tree. tandfonline.com The isolation was part of a broader investigation into the biologically active constituents of the plant. tandfonline.com

Erythrina senegalensis

The presence of this compound has been documented in Erythrina senegalensis. nih.govmdpi.comresearcher.life It is considered one of the flavonoids isolated from this species and is known for its antimicrobial properties. nih.govajol.info Pterocarpans, including this compound, have been specifically isolated from the roots of this plant. mdpi.com

Erythrina lysistemon

This compound has been isolated from the stem bark of Erythrina lysistemon. researchgate.netnih.govmdpi.com In a study focused on antimicrobial isoflavones, this compound was one of seven isoflavone (B191592) derivatives purified from the bark of this species. nih.govmdpi.com

Table 1: Isolated Compounds from Erythrina Species

| Plant Species | Part of Plant | Isolated Compounds (Including this compound) |

| Erythrina stricta | Roots | This compound, other pterocarpans, flavanones, isoflavones, alkaloids, triterpenes, steroids, and alkyl trans-ferulates. nih.gov |

| Erythrina zeyheri | Roots | This compound, eryzerin C, and four other isoflavonoids. nih.govresearchgate.net |

| Erythrina subumbrans | Stems, Bark | This compound, erybraedin B, phaseollin, erythrabyssin II, erystagallin A, erythrabissin-1, erycristagallin, 5-hydroxysophoranone, glabrol, and erysubin F. nih.govresearchgate.net Also, (+)-10,11-dioxoerythratine, (+)-10,11-dioxoepierythratidine, (+)-10,11-dioxoerythratidinone, 1-methoxyerythrabyssin II, eryvarin A, and hydroxycristacarpone. nih.gov |

| Erythrina mildbraedii | Roots | This compound, erybraedin B, and erybraedin C. tandfonline.com |

| Erythrina senegalensis | Roots | This compound, erybraedin C, and phaseollin. mdpi.com |

| Erythrina lysistemon | Stem Bark | This compound, phaseollidin, abyssinone V-4' methyl ether, eryzerin C, alpumisoflavone, cristacarpin, and lysisteisoflavone. researchgate.netnih.govmdpi.com |

Targeted Plant Part Extraction and Yield Variability

The concentration and yield of this compound vary depending on the part of the plant used for extraction. Researchers have successfully isolated this compound from the roots, stem bark, and in some cases, from whole plant extracts.

Root Extracts

The roots of several Erythrina species are a known source of this compound. ijrps.comijrps.com Phytochemical studies on the roots of Erythrina subumbrans, Erythrina zeyheri, and Erythrina eriotricha have consistently reported the presence of this pterocarpan (B192222). nih.govebi.ac.uknih.gov

In one study, a methylene (B1212753) chloride extract of the root bark of Erythrina eriotricha led to the isolation of this compound alongside other pterocarpans. nih.gov Similarly, investigations into the roots of Erythrina zeyheri through repeated silica gel column chromatography also yielded this compound. ebi.ac.uk The phytochemical analysis of Erythrina subumbrans roots has also confirmed the presence of this compound. nih.gov While the exact yield from root extracts can fluctuate based on the specific species and extraction conditions, these studies underscore the roots as a primary source for this compound.

Stem Bark Extracts

The stem bark of various Erythrina species is another significant source for the isolation of this compound. ontosight.aitandfonline.com Research has shown that the stem bark contains a rich array of flavonoids and isoflavonoids, including the target compound. ijrps.comunud.ac.id

Studies on Erythrina lysistemon have successfully isolated this compound from dichloromethane extracts of the stem bark. researchgate.netnih.govmdpi.com In one such study, 9.33 g of extract was obtained from 291.7 g of dried and powdered bark. mdpi.com Further fractionation and purification yielded pure this compound. mdpi.com Similarly, research on the stem bark of Erythrina mildbraedii and Erythrina abyssinica has also identified this compound among the isolated constituents. tandfonline.comresearchgate.net

Table 1: Isolation of this compound from Stem Bark Extracts

| Plant Species | Part Used | Extraction Solvent | Isolated Compounds Included | Reference |

| Erythrina lysistemon | Stem Bark | Dichloromethane | This compound, phaseollidin, abyssinone V-4' methyl ether, eryzerin C, alpumisoflavone, cristacarpin, lysisteisoflavone | researchgate.net, nih.gov, mdpi.com |

| Erythrina mildbraedii | Stem Bark | Dichloromethane | Erymildbraedin A and B, scandenone, erysenegalinsein M, eryvarin B, fraxidin, scoparone | tandfonline.com |

| Erythrina abyssinica | Stem Bark | Not specified | Pterocarpan derivatives | researchgate.net |

| Erythrina subumbrans | Stems | Hexane, CH2Cl2 | Pterocarpans, flavanones, isoflavones, alkaloids, triterpenes, steroids | ebi.ac.uk, nih.gov |

Whole Plant Extracts

While targeted extraction from roots and stem bark is more common, some studies utilize whole plant extracts, which can also yield this compound. ebi.ac.uktandfonline.com A "whole plant extract" or "full-spectrum extract" aims to capture all the beneficial compounds present in the plant, including cannabinoids, terpenes, flavonoids, and phenols. highfallshemp.com This approach is based on the "entourage effect," where the combined action of various compounds is believed to be more effective than isolated components. wecann.academy

Chromatographic and Purification Methodologies for Isolation

The isolation and purification of this compound from crude plant extracts involve various chromatographic techniques. These methods separate the compound based on physical and chemical properties.

A common approach begins with extraction using solvents like dichloromethane or methanol. tandfonline.commdpi.com The crude extract is then subjected to column chromatography on silica gel. ebi.ac.uktandfonline.com A gradient elution system, often with increasing concentrations of a more polar solvent like ethyl acetate (B1210297) in a non-polar solvent like toluene (B28343) or hexane, is used to separate the extract into different fractions. tandfonline.commdpi.com

For instance, in the isolation from Erythrina lysistemon stem bark, a crude dichloromethane extract was first cleaned using dry flash chromatography before being loaded onto a silica gel column. mdpi.com The mobile phase started with 10% ethyl acetate in toluene. mdpi.com

Thin-layer chromatography (TLC) is frequently used to monitor the separation process and to combine fractions containing similar compounds. tandfonline.com Further purification of the fractions containing this compound may involve additional chromatographic steps, such as preparative TLC or repeated column chromatography, until the pure compound is obtained. ebi.ac.ukehu.eus Spectroscopic methods, including 1D and 2D NMR, are then used to confirm the structure of the isolated this compound. ebi.ac.uknih.gov

Table 2: Chromatographic Techniques for this compound Isolation

| Plant Species | Initial Extraction | Chromatographic Method | Eluent System (Example) | Purification Steps | Reference |

| Erythrina lysistemon | Dichloromethane | Dry flash chromatography, Silica gel column chromatography | 20% acetone, 20% ethyl acetate, 60% pet ether; then 10% ethyl acetate in 90% toluene | Further column chromatography | mdpi.com |

| Erythrina mildbraedii | Dichloromethane | Silica gel column chromatography | Increasing concentrations of MeOH in CH2Cl2 | Successive column chromatography | tandfonline.com |

| Erythrina zeyheri | Not specified | Repeated silica gel column chromatography | Various eluting solvents | Not specified | ebi.ac.uk |

| Erythrina eriotricha | Methylene chloride | Bioassay-directed fractionation | Not specified | Extensive spectroscopic studies | nih.gov |

Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determinationnih.govebi.ac.uknih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of Erybraedin A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR spectroscopy reveals the types of carbon atoms present. In the case of this compound, the analysis of ¹H NMR spectra helps in identifying the aromatic protons, the protons of the prenyl groups, and the protons of the pterocarpan (B192222) skeleton. The chemical shifts and coupling constants of these protons are crucial for establishing their relative positions.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. researcher.life COSY experiments establish the connectivity between neighboring protons, while HSQC and HMBC experiments reveal the correlations between protons and their directly attached or long-range coupled carbon atoms, respectively. This comprehensive analysis of NMR data allows for the unambiguous assignment of all proton and carbon signals, leading to the confirmation of the pterocarpan framework and the positions of the two prenyl groups and two hydroxyl groups on the aromatic rings. ebi.ac.uknih.govnih.gov

Interactive Table 1: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| C-1 | 111.9 |

| C-1a | 108.7 |

| C-2 | 158.4 |

| C-3 | 104.2 |

| C-4 | 158.2 |

| C-4a | 106.3 |

| C-6 | 66.5 |

| C-6a | 40.1 |

| C-7 | 116.5 |

| C-7a | 113.8 |

| C-8 | 129.5 |

| C-9 | 155.6 |

| C-10 | 115.5 |

| C-11a | 78.9 |

| C-1' | 21.6 |

| C-2' | 122.5 |

| C-3' | 131.2 |

| C-4' | 25.8 |

| C-5' | 17.8 |

| C-1'' | 21.7 |

| C-2'' | 122.6 |

| C-3'' | 130.8 |

| C-4'' | 25.8 |

| C-5'' | 17.8 |

| OCH₃ | Not Applicable |

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysistandfonline.com

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. khanacademy.orgyoutube.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the determination of the molecular formula, C₂₅H₂₈O₄. nih.gov

In addition to providing the molecular weight, mass spectrometry offers insights into the fragmentation pattern of the molecule. youtube.com By analyzing the fragments produced upon ionization, it is possible to deduce the presence of specific structural motifs, such as the prenyl groups. The loss of these groups results in characteristic fragment ions in the mass spectrum, further corroborating the structure determined by NMR spectroscopy.

Ancillary Spectroscopic Techniques (e.g., Infrared Spectroscopy)nih.govebi.ac.uklipidmaps.org

Infrared (IR) spectroscopy complements NMR and MS data by identifying the functional groups present in this compound. wikipedia.orgmasterorganicchemistry.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups. The presence of aromatic rings is confirmed by absorption bands in the 1600-1450 cm⁻¹ region. The ether linkage within the pterocarpan skeleton is evidenced by a strong absorption band around 1250-1050 cm⁻¹. These IR data provide valuable confirmatory evidence for the functional groups inferred from NMR and MS analyses.

Interactive Table 2: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | 3400 - 3200 (broad) |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H | 3000 - 2850 |

| Aromatic C=C | 1600 - 1450 |

| Ether C-O | 1250 - 1050 |

Stereochemical Assignment Approachesnih.gov

The pterocarpan skeleton of this compound contains chiral centers, making the determination of its absolute configuration a critical aspect of its structural elucidation. The specific spatial arrangement of atoms, or stereochemistry, is crucial for its biological activity.

The absolute configuration of this compound is designated as (6aR,11aR). nih.gov This assignment is typically determined using chiroptical methods such as circular dichroism (CD) spectroscopy or by comparing its optical rotation with that of known related compounds. X-ray crystallography of a suitable single crystal can also provide unambiguous proof of the absolute configuration. wikipedia.orgnih.gov The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to each chiral center based on the spatial arrangement of its substituents. youtube.com

Mechanistic Investigations of Biological Activities: in Vitro and Cellular Studies

Anticancer Mechanisms

Erybraedin A exerts its anticancer effects by targeting fundamental processes that govern cancer cell survival, proliferation, and metastasis. A key mechanism is the inhibition of the protein tyrosine kinase Src signaling pathway. researchgate.netnih.gov Src is a non-receptor tyrosine kinase that plays a crucial role in various aspects of tumor development, including cell adhesion, migration, and proliferation. uniprot.orgnih.gov

This compound has been identified as a potent inhibitor of Src, a key oncoprotein involved in cancer progression. researchgate.netnih.gov By targeting Src, this compound disrupts a cascade of downstream signaling events that are vital for cancer cell functions.

The adhesion of cancer cells to the extracellular matrix (ECM) is a critical step for their proliferation, survival, and metastasis. nih.govresearchgate.net this compound has been shown to significantly inhibit the adhesion of non-small-cell lung cancer (NSCLC) cells to fibronectin, a major component of the ECM. researchgate.netnih.gov This anti-adhesive effect is a direct consequence of its Src-inhibitory activity. researchgate.net Fibronectin itself is a glycoprotein (B1211001) in the ECM that plays a complex role in cancer, with its presence in the tumor microenvironment often promoting tumor progression. mdpi.comnih.govfrontiersin.org

Upon inhibition by this compound, the activity of Src's downstream targets is markedly reduced. researchgate.netnih.gov This includes the inactivation of Focal Adhesion Kinase (FAK) and Akt, two critical proteins in cancer cell signaling. researchgate.netnih.gov FAK is a non-receptor tyrosine kinase that co-localizes with integrins at focal adhesions and plays a central role in cell motility, survival, and proliferation. nih.govfrontiersin.orgmdpi.com The FAK-Src complex is a key signaling hub that mediates signals from integrins and growth factor receptors. nih.govmdpi.com Akt, a serine/threonine kinase, is a crucial mediator of cell survival and proliferation signals. nih.gov By inactivating both FAK and Akt, this compound effectively cuts off essential survival and growth signals for cancer cells. researchgate.netnih.gov

Integrins are transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades. mdpi.commednexus.org this compound treatment has been found to inhibit the interaction between Src and integrin β1 or integrin β3. researchgate.netnih.govresearchgate.net This disruption prevents the formation of the integrin-Src complex, which is essential for "outside-in" signaling that promotes cancer cell adhesion and survival. researchgate.netnih.govmdpi.com Integrin β1 and integrin β3 are known to be involved in cancer progression and metastasis. mdpi.commdpi.com

Anoikis is a form of programmed cell death that is induced when anchorage-dependent cells detach from the ECM. frontlinegenomics.comfrontiersin.orgwikipedia.org Cancer cells often develop resistance to anoikis, which is a critical step for metastasis. frontlinegenomics.comfrontiersin.org By disrupting cell adhesion to the ECM and inhibiting Src signaling, this compound leads to cell death by a process resembling anoikis in NSCLC cells. researchgate.net This suggests that this compound can re-sensitize cancer cells to this crucial cell death mechanism. researchgate.netmdpi.comnih.gov

A direct consequence of inhibiting the Src signaling pathway and its downstream effectors is the suppression of cancer cell growth. researchgate.netnih.gov Studies have demonstrated that this compound markedly inhibits the viability and colony formation of NSCLC cells. researchgate.netnih.gov The ability to form colonies is a key characteristic of cancer cells, reflecting their capacity for uncontrolled proliferation. mdpi.comjcancer.orgamegroups.org

Table 1: Effects of this compound on Non-Small-Cell Lung Cancer (NSCLC) Cells

| Biological Effect | Observation | Reference |

|---|---|---|

| Cell Adhesion to Fibronectin | Significantly inhibited | researchgate.netnih.gov |

| Src Activation | Markedly inhibited | researchgate.netnih.gov |

| FAK Activation | Markedly inhibited | researchgate.netnih.gov |

| Akt Activation | Markedly inhibited | researchgate.netnih.gov |

| Interaction between Integrin β1/β3 and Src | Inhibited | researchgate.netnih.gov |

| Cell Viability | Markedly inhibited | researchgate.netnih.gov |

| Colony Formation | Markedly inhibited | researchgate.netnih.gov |

| Cell Death | Induced apoptotic cell death (Anoikis-like) | researchgate.net |

Inhibition of Protein Tyrosine Kinase Src Signaling

Activation of Apoptotic Pathways (e.g., Caspase-dependent mechanisms)

This compound is understood to induce cell death in various cancer cells through the induction of apoptosis. researchgate.net Apoptosis is a form of programmed cell death essential for normal organism development and tissue maintenance. wikipedia.org This process can be initiated through two primary pathways: the intrinsic pathway, which is triggered by cellular stress, and the extrinsic pathway, which is activated by external signals from other cells. wikipedia.org Both pathways converge on the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. wikipedia.orgmedsci.org

Caspases are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). wikipedia.orgmedsci.org The activation of initiator caspases leads to the subsequent cleavage and activation of executioner caspases. wikipedia.org These executioner caspases then systematically dismantle the cell by degrading a multitude of intracellular proteins, leading to the characteristic morphological changes of apoptosis. wikipedia.orgmedsci.org The intrinsic pathway is closely regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then contributes to the formation of the apoptosome and the activation of caspase-9. scielo.org.armdpi.com The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the recruitment and activation of caspase-8. scielo.org.ar

Influence on Oncogenic Signaling Cascades (e.g., PI3K/Akt, MAPK, Stat3)

This compound has been observed to modulate key oncogenic signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. mdpi.comresearchgate.netmdpi.com

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. frontiersin.orgnih.gov Its activation, often initiated by growth factors, leads to a cascade of phosphorylation events that promote cell survival and inhibit apoptosis. frontiersin.orgnih.gov The MAPK pathway, on the other hand, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. mdpi.com In many cancers, the constitutive activation of these pathways contributes to tumorigenesis. researchgate.netmdpi.com

Research indicates that this compound can exert its anticancer effects by interfering with these critical signaling networks. For instance, in non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit cell adhesion to fibronectin by inactivating the protein tyrosine kinase Src. researchgate.net This inactivation subsequently affects downstream signaling, leading to a form of apoptosis known as anoikis. researchgate.net Furthermore, studies on structurally related compounds and the general understanding of flavonoid actions suggest potential inhibitory effects on the PI3K/Akt and MAPK pathways, thereby contributing to the suppression of cancer cell proliferation and survival. mdpi.com

The STAT3 signaling pathway is another critical player in cancer development, involved in cell proliferation, survival, and angiogenesis. researchgate.netnih.gov While direct evidence for this compound's effect on STAT3 is still emerging, the crosstalk between the PI3K/Akt, MAPK, and STAT3 pathways is well-documented. researchgate.netnih.gov Therefore, it is plausible that this compound's influence on the PI3K/Akt and MAPK cascades could indirectly modulate STAT3 activity.

Potential Modulatory Effects on DNA Topoisomerase Activity (Inferred from Structurally Related Pterocarpans)

While direct studies on this compound's interaction with DNA topoisomerases are limited, research on structurally similar pterocarpans, such as erybraedin C, provides significant insights into its potential mechanisms. DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and recombination by cleaving and religating DNA strands. nih.govoaepublish.commdpi.com They are critical targets for anticancer drugs. nih.govresearchgate.net

Studies on the related compound erybraedin C have demonstrated its ability to inhibit both the cleavage and religation steps of the human topoisomerase I reaction. nih.govresearchgate.net This dual inhibition is a notable characteristic, as many topoisomerase inhibitors act primarily as "poisons" by stabilizing the enzyme-DNA cleavage complex, leading to DNA breaks and cell death. oaepublish.com For erybraedin C, pre-incubation with the enzyme is necessary to achieve complete inhibition of both processes. nih.govresearchgate.net Given the structural similarities, it is inferred that this compound may exhibit a comparable inhibitory effect on the catalytic cycle of DNA topoisomerases.

Molecular docking simulations with erybraedin C have revealed specific interactions with human topoisomerase I. nih.govresearchgate.net When interacting with the enzyme alone, erybraedin C is predicted to bind near the active site tyrosine residue (Tyr723), with one of its prenyl groups positioned close to catalytically important residues like Arg488 and His632. nih.govresearchgate.net When interacting with the enzyme-DNA complex, erybraedin C's binding mode is similar to that of the known topoisomerase inhibitor topotecan. nih.govresearchgate.net These findings suggest that pterocarpans like this compound could physically occupy or allosterically modulate the active site of topoisomerases, thereby interfering with their function. The presence and position of prenyl groups on the pterocarpan (B192222) scaffold appear to be important for this activity. researchgate.net

Influence on DNA Cleavage and Religation Processes

In Vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Hepatocarcinoma)

This compound has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory studies. researchgate.net Its potency has been particularly noted in non-small cell lung cancer (NSCLC) and hepatocarcinoma cell lines.

In NSCLC cells, this compound's cytotoxic action is linked to its ability to induce anoikis, a type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix. researchgate.net This is achieved through the inhibition of Src kinase and subsequent disruption of integrin-mediated cell adhesion. researchgate.net

With regard to hepatocarcinoma, while direct data for this compound is part of a broader screening of related compounds, the general class of pterocarpans has shown activity against liver cancer cells. researchgate.netwjgnet.com For example, erysodine, another compound from the same plant source, was found to be weakly active against hepatocarcinoma cells. researchgate.net The cytotoxic efficacy of this compound is often compared to its isomer, erybraedin C, with this compound generally showing greater potency. researchgate.net The prenylation pattern is considered a key determinant of the cytotoxic activity of these compounds. researchgate.net

Below is a table summarizing the reported in vitro cytotoxic activities of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | A549 | Non-Small Cell Lung Cancer | ~8 (mean) |

| Erybraedin C | Various | Various | ~17 (mean) |

| Erysodine | HepG2 | Hepatocarcinoma | 39-67 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The values presented are approximate means from available data and may vary between specific studies and experimental conditions.

Antimicrobial Mechanisms

The antimicrobial properties of natural compounds like this compound are of significant interest due to the increasing challenge of antimicrobial resistance. mdpi.comnih.gov The mechanisms by which these compounds exert their effects on microorganisms are diverse and can involve multiple cellular targets. creative-biolabs.commdpi.com

General antimicrobial mechanisms that have been identified for various natural products, including alkaloids and flavonoids, include:

Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall, which is crucial for survival. mdpi.com

Alteration of Cell Membrane Permeability: Causing leakage of essential intracellular components by damaging the cell membrane. mdpi.com

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription. mdpi.comcreative-biolabs.com

Inhibition of Protein Synthesis: Targeting ribosomes to halt the production of essential proteins. mdpi.com

Inhibition of Metabolic Pathways: Blocking key enzymatic reactions necessary for microbial metabolism. mdpi.comcreative-biolabs.com

While specific studies detailing the precise antimicrobial mechanisms of this compound are not extensively available, research on related flavonoids and prenylated compounds suggests that its activity likely involves one or more of these general mechanisms. The lipophilic nature conferred by the prenyl group in this compound may enhance its ability to interact with and disrupt microbial cell membranes. researchgate.net Further investigation is required to elucidate the specific molecular targets and pathways affected by this compound in various microorganisms.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties, particularly against challenging, drug-resistant bacterial strains.

Against Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA): Research has shown that this compound inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 6.25 µg/mL. nih.govresearchgate.net When combined with vancomycin, this compound exhibits either synergistic or additive effects against MRSA, with Fractional Inhibitory Concentration (FIC) indices ranging from 0.6125 to 1.0. nih.govresearchgate.net This suggests a potential role in combination therapies to combat MRSA infections. nih.govresearchgate.net The antibacterial action of this compound against MRSA is characterized as bacteriostatic. nih.govresearchgate.net

Against Vancomycin-Resistant Enterococci (VRE): this compound has shown significant growth inhibitory potency against vancomycin-resistant enterococci (VRE). nih.govresearchgate.net Studies have reported its MIC value to be in the range of 1.56-3.13 µg/mL against VRE. nih.govresearchgate.net Similar to its effect on MRSA, when combined with vancomycin, this compound demonstrates synergistic or additive effects against VRE, with FIC indices between 0.5306 and 1.0. nih.govresearchgate.net

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-6.25 | nih.govresearchgate.net |

| Vancomycin-resistant Enterococci (VRE) | 1.56-3.13 | nih.govresearchgate.net |

Antimycobacterial Activity

This compound has been evaluated for its activity against mycobacteria, the causative agents of tuberculosis and other related infections.

Against Mycobacterium tuberculosis and Mycobacterium smegmatis: In a study evaluating various compounds isolated from Erythrina stricta and Erythrina subumbrans, this compound was tested for its antimycobacterial activity against Mycobacterium tuberculosis. nih.gov However, other isolated compounds, such as 5-hydroxysophoranone, erystagallin A, erycristagallin, and erysubin F, showed antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov In contrast, this compound demonstrated significant cytotoxicity against NCI-H187 and BC cancer cell lines. nih.gov Another review on pterocarpans indicated that their activity against Mycobacterium smegmatis is influenced by the presence and position of prenyl and hydroxyl groups. tjpps.org

Antiplasmodial Activity

The potential of this compound to combat the parasite Plasmodium falciparum, which causes malaria, has also been investigated. In a phytochemical investigation of Erythrina stricta and Erythrina subumbrans, this compound was among the compounds evaluated for antiplasmodial activity. nih.gov The study found that another compound, 5-hydroxysophoranone, exhibited the highest antiplasmodial activity against Plasmodium falciparum with an IC50 of 2.5 µg/mL. nih.gov

Elucidation of Bacteriostatic Action

The antibacterial effect of this compound against both VRE and MRSA has been identified as bacteriostatic. nih.govresearchgate.netebi.ac.uk Bacteriostatic antibiotics are substances that inhibit the growth and reproduction of bacteria without directly killing them. ecepartners.comnews-medical.net This mechanism of action typically involves interference with essential cellular processes such as protein synthesis, DNA replication, or metabolic pathways. ecepartners.comnih.gov By halting bacterial proliferation, bacteriostatic agents allow the host's immune system to clear the infection. news-medical.net

Other Documented Biological Activities and Their Underlying Mechanisms

This compound is classified as a pterocarpan, a type of isoflavonoid (B1168493). ebi.ac.uk Isoflavonoids are known to be a significant class of phytoestrogens, which are plant-derived compounds that can exert estrogen-like effects. wikipedia.org

Phytoestrogenic Receptor Modulation: Phytoestrogens can exert their effects by binding to estrogen receptors (ER), of which there are two main types: alpha (ER-α) and beta (ER-β). wikipedia.orgnutritionfacts.org Many phytoestrogens show a higher affinity for ER-β compared to ER-α. wikipedia.org The interaction with these receptors can lead to a variety of biological responses. The structural similarities between phytoestrogens like isoflavonoids and endogenous estrogens enable them to modulate estrogenic activity. nutritionfacts.orguni-muenchen.de This modulation can be either agonistic (mimicking estrogen) or antagonistic (blocking estrogen), depending on the specific compound, tissue type, and receptor isoform present. nutritionfacts.orguni-muenchen.de The ability of isoflavonoids to interact with estrogen receptors suggests a potential mechanism for other observed biological activities, although specific studies on this compound's direct interaction with these receptors are not detailed in the provided context.

Molecular Target Identification and Computational Modeling

In Silico Molecular Docking Studies

Computational docking simulations have been instrumental in predicting the interaction of Erybraedin A with potential protein targets. These studies provide insights into the binding modes and affinities, guiding further experimental validation.

In silico docking studies have identified the non-receptor tyrosine kinase Src as a potential molecular target for this compound. Research has shown that this compound may inhibit Src kinase activity, which is often upregulated in various cancers and plays a key role in cell proliferation, survival, adhesion, and migration. mdpi.com Docking analyses have predicted that this compound can bind to two significant locations on the Src kinase: the ATP-binding pocket and a separate allosteric regulatory site. mdpi.com The ability to bind to both the highly conserved ATP-binding site and a more distinct allosteric site suggests a multi-faceted mechanism of inhibition.

The inactive conformation of c-Src is maintained by intramolecular interactions, including the binding of the SH2 domain to a phosphorylated tyrosine residue (Y530) in the C-terminal tail. mdpi.com Disruption of this inactive state is necessary for kinase activation. mdpi.com The prediction that this compound can bind to an allosteric site indicates it may function as a Type-II inhibitor, which are known to target the inactive kinase conformation and can offer higher selectivity compared to inhibitors that only target the ATP-binding site. mdpi.com

The stability and affinity of a ligand-protein complex are determined by specific interactions with amino acid residues within the binding pocket. For inhibitors of Src kinase, interactions with residues in the hinge region of the ATP-binding site are particularly important. While specific studies detailing the precise amino acid interactions for this compound are not extensively available in the reviewed literature, analysis of other inhibitors docked into the Src active site reveals key residues that commonly form stabilizing interactions.

These often include hydrogen bonds and hydrophobic interactions with residues such as:

Leucine (Leu273): Important for hydrophobic and potential π-interactions. core.ac.uk

Threonine (T341): The "gatekeeper" residue at the entrance to a hydrophobic pocket, which can influence inhibitor selectivity. mdpi.com

Methionine (Met341): Can form crucial hydrogen bonds with inhibitors. nih.gov

Aspartic acid (Asp404): Frequently involved in hydrogen bonding with kinase inhibitors. nih.gov

Docking studies with various ligands have shown that hydrogen bonds with the backbone of residues in the hinge region (like E342 and M344 in some complexes) are critical for anchoring inhibitors within the ATP-binding pocket. mdpi.com It is hypothesized that this compound forms similar types of interactions within the Src kinase binding sites, but specific molecular dynamics simulations and crystallographic studies are needed for confirmation.

Prediction of Binding Sites within Target Proteins (e.g., ATP-binding pocket, allosteric regulatory sites of Src)

Affinity Chromatography and Proteomic Approaches for Direct Target Validation

Direct validation of a compound's molecular target is a critical step to confirm computational predictions. Affinity chromatography coupled with proteomics is a powerful and unbiased strategy for identifying the direct binding partners of a small molecule from a complex biological mixture like a cell lysate. patsnap.comeuropeanreview.org

The general workflow for this approach involves several key steps:

Immobilization: The small molecule of interest (e.g., this compound) is chemically linked to a solid support, such as agarose (B213101) beads, creating an affinity matrix. europeanreview.org

Affinity Capture: The matrix is incubated with a cell or tissue lysate. Proteins that have a specific binding affinity for the compound will be captured, while non-binding proteins are washed away. patsnap.com

Elution: The bound proteins are released from the matrix.

Identification: The eluted proteins are identified using high-resolution mass spectrometry (MS). patsnap.commdpi.com

Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to improve the accuracy of target identification and distinguish specific binders from non-specific background proteins. mdpi.com Despite the robustness of these methods for target deconvolution of natural products, specific studies applying affinity chromatography or proteomic approaches for the direct target validation of this compound were not identified in the reviewed scientific literature. thno.orgnih.gov Such experimental validation would be essential to definitively confirm the predicted targets like Src kinase.

Development of Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgtaylorfrancis.com By identifying the physicochemical properties and structural features (descriptors) that are most influential for a compound's activity, QSAR provides mechanistic insights and allows for the prediction of the activity of novel compounds. wikipedia.orgresearchgate.net

A QSAR study was conducted on a series of isoflavone (B191592) derivatives isolated from the plant genus Erythrina, which included this compound. mdpi.com The study aimed to understand the structural requirements for antimicrobial activity against Staphylococcus aureus. A dataset of 74 compounds, including this compound, was used to develop and validate a predictive QSAR model. mdpi.com

The model was built using pace regression, and its statistical quality and predictive power were confirmed through rigorous validation. mdpi.com The findings indicated that the position and degree of prenylation, as well as the presence of hydroxyl groups at specific positions on the flavonoid rings, are important for antimicrobial potency. mdpi.com

Table 1: Validation Parameters of the QSAR Model for Antimicrobial Activity

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.778 | Indicates the goodness-of-fit of the model to the training data. A value of 0.778 means that ~78% of the variance in the biological activity is explained by the model. mdpi.com |

| Q² (Cross-validated R²) | 0.727 | Measures the internal predictive ability of the model, assessed through cross-validation. A value of 0.727 suggests good internal predictivity. mdpi.com |

| P² (Predictive R²) | 0.555 | Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. A value of 0.555 indicates reasonable external predictive power. mdpi.com |

This QSAR analysis provides a mechanistic framework for understanding how the structural features of this compound and related isoflavonoids contribute to their antimicrobial effects, offering a valuable tool for the design of new derivatives with potentially enhanced activity. mdpi.com

Synthetic Methodologies and Analog Development

Total Synthesis Strategies

The total synthesis of Erybraedin A, a complex prenylated pterocarpan (B192222), presents a significant challenge to organic chemists. The intricate stereochemistry of the pterocarpan core and the specific placement of the prenyl groups necessitate sophisticated synthetic strategies.

The pterocarpan skeleton is the central structural motif of this compound, and its stereoselective construction is a critical aspect of any total synthesis. The cis-fusion of the B and C rings is a defining feature of this class of compounds. Various strategies have been developed for the diastereoselective synthesis of the pterocarpan core. One notable approach involves the allylation of aromatic aldehydes with cyclic allylsiloxanes to control the relative stereochemistry of the molecule. rsc.org Other methods have also been explored to achieve the desired stereochemistry at the key chiral centers of the pterocarpan nucleus. researchgate.netresearchgate.net These strategies are fundamental to producing the correct spatial arrangement of the atoms in the core structure, which is crucial for biological activity.

The presence and position of prenyl groups on the pterocarpan scaffold are known to be critical for the biological activity of compounds like this compound. acs.org A key strategy for the introduction of these groups is the Claisen rearrangement. researchgate.netnih.gov For instance, the total synthesis of both this compound and its isomer, Erybraedin C, has been achieved from (±)-demethylmedicarpin. This was accomplished through a thermally-induced Claisen rearrangement of a bis-allyl ether precursor, which resulted in a mixture of the two isomeric products. dntb.gov.ua This tandem Claisen rearrangement/cyclization approach offers a powerful method for the specific placement of prenyl substituents on the aromatic rings of the pterocarpan system. researchgate.net

Stereoselective Synthesis of the Pterocarpan Core

Semisynthesis and Chemical Modification Approaches

Semisynthesis, which involves the chemical modification of a readily available natural product, provides an alternative and often more practical route to novel analogs. This approach allows for the targeted alteration of the this compound structure to probe structure-activity relationships and optimize its properties.

The derivatization of natural products is a common strategy to enhance their therapeutic properties. nih.govnih.gov In the case of this compound, its greater potency compared to its isomer, Erybraedin C, underscores the significant impact of the substitution pattern on biological activity. acs.orgresearchgate.net While specific studies focusing solely on the derivatization of this compound for enhanced potency are limited, the principles of semisynthesis suggest that modifications to the prenyl groups or the pterocarpan core could lead to analogs with improved activity or specificity. nih.gov Such modifications could include altering the length or branching of the prenyl chains or introducing new functional groups to the aromatic rings.

This compound has been identified as a potential inhibitor of Src kinase, a key player in cancer cell signaling. nih.gov This finding opens the door to the development of novel anticancer agents based on the this compound scaffold. One advanced strategy in kinase inhibitor design is the creation of bivalent inhibitors. nih.gov These molecules consist of two distinct binding moieties connected by a linker. In the context of this compound, a bivalent inhibitor could be designed by linking the this compound core (which binds to the ATP-binding site of Src) to a second ligand that targets another region of the kinase, such as the SH2 or SH3 domains. nih.govtandfonline.com This approach has the potential to create highly potent and selective inhibitors of Src kinase. nih.gov

Derivatization for Enhanced Potency or Specificity

Rational Design Principles for this compound Derivatives and Analogs

The rational design of new drug candidates based on a natural product lead involves leveraging an understanding of its structure-activity relationships and its interaction with its biological target. frontiersin.orgnih.govresearchgate.netresearchgate.net For this compound, several key principles can guide the design of new analogs.

The established importance of the prenyl groups for the bioactivity of pterocarpans suggests that these moieties are crucial for target engagement, likely through hydrophobic interactions within the binding site. acs.org The difference in potency between this compound and C highlights the sensitivity of the biological activity to the precise positioning of these lipophilic chains. acs.orgresearchgate.net

Furthermore, as this compound targets the ATP-binding site of Src kinase, computational methods such as molecular docking can be employed to predict how modifications to the this compound structure would affect its binding affinity and selectivity. frontiersin.orgnih.gov This in silico approach can help prioritize the synthesis of analogs with the highest probability of improved performance. By combining knowledge of the structure-activity relationships of known pterocarpans with modern drug design tools, it is possible to rationally develop novel this compound derivatives with enhanced potency, selectivity, and drug-like properties for potential therapeutic applications.

Preclinical Pharmacological Investigation and Translational Research Directions

Advanced In Vitro Efficacy Studies Using Complex Cellular Models

Traditional two-dimensional (2D) monolayer cell cultures have been foundational in drug discovery, but they often fail to replicate the intricate environment of a solid tumor. plos.orgbmrat.org To bridge the gap between laboratory findings and clinical efficacy, advanced in vitro models are essential.

Three-dimensional (3D) cell culture systems, such as spheroids, represent a significant leap forward in cancer research. mdpi.com These models allow cancer cells to grow into aggregates, mimicking the cell-cell interactions, nutrient and oxygen gradients, and gene expression profiles found in an actual tumor. plos.orgbmrat.orgmdpi.com Cells cultured in 3D models are known to be more resistant to anticancer drugs compared to their 2D counterparts, offering a more stringent and predictive platform for efficacy testing. medsci.org

While specific studies testing Erybraedin A in 3D spheroid models have not yet been published, this approach is a crucial next step. Evaluating this compound in spheroid models of non-small-cell lung cancer (NSCLC), for instance, would provide valuable data on its ability to penetrate tumor tissue and exert its cytotoxic effects in a more realistic setting. mdpi.com Such studies could measure changes in spheroid size, cell viability within the aggregate, and the induction of apoptosis, providing a stronger rationale for advancing to in vivo testing. medsci.orgmdpi.com

The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells (like fibroblasts and endothelial cells), immune cells, and the extracellular matrix (ECM). thermofisher.comfrontiersin.org This environment critically influences tumor progression, metastasis, and response to therapy. thermofisher.com Co-culture systems, where cancer cells are grown with one or more other cell types from the TME, are designed to model these crucial interactions. frontiersin.orgnih.gov

Given that this compound's mechanism involves inhibiting Src kinase and blocking cancer cell adhesion to the ECM, its activity is intrinsically linked to the TME. researchgate.net Co-culture models are therefore exceptionally well-suited for its further investigation. For example, a co-culture of NSCLC cells with cancer-associated fibroblasts (CAFs) could reveal whether this compound can disrupt the pro-tumorigenic signaling that occurs between these cell types. nih.govplos.org Similarly, co-cultures with endothelial cells could be used to study the compound's effect on angiogenesis. nih.gov These advanced models can uncover whether this compound's efficacy is altered by the presence of stromal cells and can provide insights into its potential to remodel the TME. thermofisher.complos.org

Three-Dimensional Cell Culture Models

Non-Clinical In Vivo Efficacy Studies in Relevant Animal Models

For this compound, which has shown potent cytotoxic effects against various cancer cell lines in vitro, evaluation in xenograft models is the logical and necessary next phase. researchgate.netmdpi.com A systematic review has noted that while other compounds from Erythrina senegalensis have been tested in preclinical in vivo models, this compound still requires this crucial investigation despite its promising lab results. mdpi.com Establishing a human NSCLC xenograft model in mice, for example, would allow for the direct assessment of this compound's ability to inhibit tumor growth in vivo. nih.gov

| Model Component | Description | Rationale |

|---|---|---|

| Animal | Immunodeficient Mouse (e.g., Nude, SCID) | Prevents rejection of the human tumor graft, allowing for its growth. researchgate.net |

| Tumor Cells | Human Non-Small-Cell Lung Cancer (NSCLC) Cell Lines (e.g., A549, H1299) | This compound has shown significant in vitro efficacy against these cell types. researchgate.net |

| Implantation Site | Subcutaneous | Allows for easy implantation and regular monitoring/measurement of tumor volume. reactionbiology.com |

| Primary Endpoints | Tumor Volume, Animal Body Weight, Survival | Standard metrics to assess efficacy and systemic toxicity. nih.gov |

Beyond its anticancer potential, the broader biological activities of this compound may include antimicrobial effects, a property seen in other related natural products. univ-biskra.dz To investigate this, in vivo infection models are indispensable for determining if a compound can effectively combat a pathogen in a live host. nih.gov These models are critical for assessing the therapeutic potential of new antimicrobial agents. mdpi.comfrontiersin.org

Commonly used models include murine bacteremia or lung infection models, which can assess a compound's ability to reduce bacterial load in the blood or specific organs and improve survival rates. mdpi.com Another established model organism is the greater wax moth larva, Galleria mellonella, which is cost-effective and provides data that correlates well with mammalian models for assessing the efficacy of antibacterial agents. mdpi.com While no in vivo antimicrobial studies have been conducted on this compound, this remains a viable avenue for future research to broaden its therapeutic profile.

Xenograft Models for Anticancer Evaluation

Investigation of Multi-Targeting Potential and Synergy with Existing Therapies

Cancer is a complex disease driven by multiple dysregulated pathways, which is why therapies that can hit several targets simultaneously are highly sought after. nih.govnih.govfrontiersin.org This polypharmacological approach can lead to greater efficacy and reduce the likelihood of drug resistance. mdpi.com

This compound has already demonstrated multi-targeting potential. Research shows it inhibits the non-receptor tyrosine kinase Src, which in turn blocks the activation of its downstream targets, including Focal Adhesion Kinase (FAK) and Akt, both crucial for cell survival and proliferation. researchgate.net Furthermore, computational docking studies suggest that this compound binds to both the ATP-binding pocket and a secondary allosteric site on the Src kinase, indicating a sophisticated inhibitory mechanism. researchgate.net

| Target/Process | Effect of this compound | Downstream Consequence |

|---|---|---|

| Src Kinase | Inhibition via dual-site binding (ATP pocket and allosteric site) | Blocks primary signaling cascade initiation. researchgate.net |

| FAK Activation | Inhibited | Disrupts cell adhesion, migration, and survival signals. researchgate.net |

| Akt Activation | Inhibited | Promotes apoptosis and reduces cell proliferation. researchgate.net |

| Cell-ECM Adhesion | Significantly inhibited | Induces a form of cell death known as anoikis and prevents metastasis. researchgate.net |

This multi-faceted mechanism makes this compound an excellent candidate for combination therapies. oncotarget.com Combining it with standard chemotherapeutic agents or other targeted drugs could create a synergistic effect, where the combined outcome is greater than the sum of the individual effects. mdpi.comoncotarget.com For instance, by disrupting Src-mediated survival pathways, this compound could sensitize cancer cells to other cytotoxic drugs, potentially allowing for lower doses and reduced toxicity. Future research should focus on in vitro and in vivo studies that combine this compound with existing FDA-approved drugs for NSCLC and other cancers to identify potent synergistic interactions.

Strategic Lead Optimization for Future Research

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising lead compound to enhance its therapeutic potential and improve its drug-like properties. biobide.comdrugdevelopment.fi For this compound, this process involves iterative modifications to its molecular framework to boost potency, selectivity, and pharmacokinetic characteristics while minimizing potential toxicity. biobide.comdrugdevelopment.fi

Structure-Activity Relationship (SAR) Guided Optimization:

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. researchgate.net These studies have revealed key structural features that are crucial for its effects, providing a roadmap for targeted modifications.

Key SAR findings for this compound and related isoflavonoids include:

Prenylation: The presence and position of prenyl groups on the isoflavonoid (B1168493) scaffold are significant for antimicrobial activity. nih.gov Diprenylation is often superior to single prenylation. nih.gov For isoflavones, prenylation at the C6 position is generally more favorable than at the C8 position. nih.gov

Hydroxylation: Hydroxyl groups at specific positions, such as C5 and C7 on ring A and C4' on ring B, are associated with lower minimum inhibitory concentrations (MIC) and enhanced antimicrobial potency. nih.govmdpi.com The 5,7-dihydroxylation of ring A and 4'-hydroxylation of ring B are considered important pharmacophores for anti-MRSA activity. mdpi.com

Methoxylation: The methylation of hydroxyl groups can either decrease or increase biological activity, depending on the specific position. nih.gov For instance, methoxylation of hydroxyl groups on the same aromatic ring as a prenyl group has been shown to reduce antibacterial activity. researchgate.net

Lipophilicity: The presence of hydrophobic groups like prenyl and geranyl moieties increases the lipophilicity of the molecule, which can facilitate its entry into bacterial cell membranes and enhance antibacterial action. mdpi.comtjpps.org

Table 1: SAR Insights for this compound and Related Isoflavonoids

| Structural Feature | Impact on Bioactivity | Reference |

| Prenylation at C6 (isoflavones) | Enhances antimicrobial activity | nih.gov |

| Diprenylation | Superior to single prenylation for antimicrobial activity | nih.gov |

| Hydroxylation at C5, C7, and C4' | Increases antimicrobial potency | nih.govmdpi.com |

| Methoxylation | Can enhance or attenuate activity depending on position | nih.gov |

| Increased Lipophilicity (via prenyl/geranyl groups) | Improves antibacterial action | mdpi.comtjpps.org |

Synthetic Strategies for Analogue Development:

The synthesis of this compound analogues is crucial for exploring the SAR and developing compounds with improved properties. Various synthetic methodologies can be employed to create a diverse library of derivatives for biological evaluation. nih.govjapsonline.com

Potential synthetic modifications include:

Varying Prenyl Group Position and Length: Synthesizing analogues with prenyl groups at different positions or with modified chain lengths can help to fine-tune activity and selectivity.

Introducing Diverse Substituents: The introduction of different functional groups, such as halogens, nitro groups, or other alkyl chains, onto the aromatic rings can modulate the electronic and steric properties of the molecule, potentially leading to enhanced bioactivity.

Modifying the Pterocarpan (B192222) Core: Isosteric replacement of atoms within the core pterocarpan structure, for example, creating 5-carba-pterocarpans where the oxygen at position 5 is replaced by a methylene (B1212753) group, can lead to novel compounds with distinct biological profiles. researchgate.netresearchgate.net

Enantioselective Synthesis: Since chirality can significantly impact therapeutic effects, enantioselective synthesis methods are vital to produce specific stereoisomers of this compound and its analogues for evaluation. researchgate.net

Computational and In Silico Approaches:

Structure-based drug design (SBDD) and other computational methods are powerful tools in the lead optimization process. researchgate.net These approaches can predict how modifications to this compound will affect its binding to biological targets, helping to prioritize the synthesis of the most promising analogues. researchgate.net

Techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into key interactions that can be enhanced through chemical modification. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized analogues. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity, guiding the design of new molecules that fit this model. researchgate.net

By integrating SAR data, advanced synthetic strategies, and computational modeling, researchers can strategically optimize the structure of this compound. This multifaceted approach holds the promise of developing novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles for a range of potential applications, including as anticancer and antimicrobial agents. nih.govresearchgate.netaccscience.com

Q & A

Q. How can researchers accurately identify and characterize Erybraedin A in natural sources?

To identify this compound, combine chromatographic techniques (e.g., HPLC or LC-MS) with spectroscopic methods (NMR, UV-Vis). Validate purity using high-resolution mass spectrometry (HRMS) and compare retention times/spectral data with published standards. For new isolates, ensure full structural elucidation via 2D-NMR and X-ray crystallography if possible .

Q. What experimental models are suitable for studying this compound’s bioactivity?

Use in vitro assays (e.g., cell-based cytotoxicity, enzyme inhibition) to screen bioactivity. Prioritize models relevant to its reported mechanisms (e.g., anticancer or antimicrobial activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to account for variability .

Q. How should researchers design dose-response studies for this compound?

Establish a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀/EC₅₀ values. Use triplicate measurements and include vehicle controls. Statistical tools like nonlinear regression (e.g., GraphPad Prism) are critical for analyzing dose-response curves. Ensure reproducibility by repeating experiments across independent batches .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell type, incubation time) or compound purity. Conduct systematic reviews of methodologies used in conflicting studies. Perform orthogonal assays (e.g., siRNA knockdown, proteomics) to validate targets. Use meta-analysis tools to assess variability across datasets .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Focus on modular synthetic routes to enable late-stage functionalization. Prioritize stereoselective methods (e.g., asymmetric catalysis) for chiral centers. Use computational chemistry (DFT, molecular docking) to predict reactive intermediates. Publish detailed synthetic protocols, including failed attempts, to guide reproducibility .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in animal models. Assess tissue distribution and metabolite formation. If in vivo activity is weaker, consider formulation improvements (e.g., nano-encapsulation) or prodrug strategies. Cross-reference toxicity profiles to rule out off-target effects .

Q. What methodologies are effective for analyzing this compound’s interactions with protein targets?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Validate with co-crystallization or cryo-EM for structural insights. Use molecular dynamics simulations to predict binding modes and guide mutagenesis studies .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound isolation?

Document extraction parameters (solvent polarity, temperature) and source material variations. Implement quality control (QC) protocols, including NMR purity checks and bioactivity benchmarking. Use multivariate analysis (e.g., PCA) to correlate chemical profiles with biological outcomes .

Q. What statistical approaches are recommended for multi-omics studies involving this compound?

Apply false discovery rate (FDR) correction for transcriptomic/proteomic datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify affected biological networks. Integrate multi-omics data via systems biology platforms (e.g., Cytoscape) to map mechanistic pathways .

Q. How can computational models improve the prediction of this compound’s physicochemical properties?

Utilize QSAR models trained on flavonoid-like compounds to predict logP, solubility, and bioavailability. Validate with experimental data and refine using machine learning algorithms (e.g., random forests). Publish model parameters and training datasets for community validation .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of negative results in this compound research?

Disclose all experimental conditions, including failed syntheses or inactive analogs. Use platforms like PLOS ONE or Scientific Data for publishing negative data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Q. How should researchers address potential conflicts of interest in industry-academic collaborations on this compound?

Declare all funding sources and intellectual property agreements in publications. Establish data-sharing agreements upfront and use independent third parties for blinded data analysis. Reference institutional conflict-of-interest policies in methodology sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.